2-(3-Acetylphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives, characterized by the presence of both a pyridine ring and an acetophenone moiety. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The molecular formula is CHN, indicating it contains 13 carbon atoms, 11 hydrogen atoms, and one nitrogen atom.
2-(3-Acetylphenyl)pyridine can be synthesized from starting materials such as 3-acetylphenol and pyridine derivatives. It falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in its ring structure. The classification of this compound can be further refined into subcategories based on its functional groups, making it relevant in medicinal chemistry and materials science.
The synthesis of 2-(3-Acetylphenyl)pyridine typically involves several methods, including:
The molecular structure of 2-(3-Acetylphenyl)pyridine features a pyridine ring fused with an acetophenone group. The structural formula can be represented as follows:
2-(3-Acetylphenyl)pyridine can participate in various chemical reactions:
The mechanism of action for 2-(3-Acetylphenyl)pyridine primarily involves its reactivity due to both the electrophilic nature of the acetophenone group and the nucleophilic properties of the pyridine nitrogen.
Studies have shown that the electronic properties of this compound significantly influence its reactivity patterns .
2-(3-Acetylphenyl)pyridine has several applications in scientific research:
The compound emerged as a synthetic target during the renaissance of cross-coupling catalysis in the early 2000s. Key developments include:
Origins in Pyridine Functionalization: Following the isolation of pyridine from coal tar in 1846 and its structural elucidation in 1869 [1], chemists developed electrophilic substitution strategies at C3 positions. The acetyl group introduction became feasible through Friedel-Crafts acylation or cross-coupling of halogenated pyridines [7].
Synthetic Evolution: Early routes relied on stoichiometric organometallic reagents, but the advent of Suzuki-Miyaura cross-coupling revolutionized access to 2-arylpyridines. Pd⁰-catalyzed coupling between 2-halopyridines and (3-acetylphenyl)boronic acid enabled efficient construction of the biaryl linkage under mild conditions (typical yields: 70-85%) [7]. Microwave-assisted methods further optimized this process, reducing reaction times from hours to minutes while maintaining ecological advantages through solvent-free conditions [8].
Technological Drivers: Commercial availability of 5-bromo-2-methylpyridin-3-amine accelerated derivative synthesis, while advanced characterization tools (²⁵Se NMR, XPS) facilitated structural confirmation of selenium-containing analogs [8].
Table 1: Key Synthetic Advances for 2-(3-Acetylphenyl)pyridine Derivatives
Synthetic Method | Catalyst System | Yield Range | Key Advantage |
---|---|---|---|
Suzuki-Miyaura coupling | Pd(PPh₃)₄/K₃PO₄ | 65-89% | Tolerance of acetyl group |
Microwave-assisted synthesis | None (solvent-free) | 89-94% | Reaction time <15 minutes |
Acetamide-directed coupling | Pd(OAc)₂/XPhos | 72-78% | Avoids acetyl deprotonation issues |
The molecule exhibits three-dimensional features critical for bioactivity:
Electronic Architecture: Density functional theory (DFT) studies at B3LYP/6-31G(d,p) level reveal pronounced polarization. The acetyl carbonyl (partial charge: -0.42 e) and pyridinic nitrogen (partial charge: -0.38 e) create complementary electrostatic potential fields. This dipole moment (3.8-4.2 D) exceeds benzene analogs (0 D) and approaches pyridine-N-oxide systems (4.5 D), enhancing target binding [3] [7]. Frontier molecular orbital analysis shows a reduced HOMO-LUMO gap (4.13-4.86 eV versus benzene 8.88 eV), increasing reactivity toward electrophilic biological targets [7].
Pharmacophore Integration: The pyridine nitrogen acts as a hydrogen bond acceptor, while the carbonyl oxygen serves as a hydrogen bond acceptor or metal coordination site. This dual-acceptor system mimics natural ligands in kinase binding pockets. In 5-HT₆ receptor ligands, the 3-acetyl group enhances binding affinity (ΔpKi = +0.8) by forming a backbone hydrogen bond with Asn⁹⁷ [5]. The torsional flexibility (35° rotation barrier) allows adaptation to diverse protein cavities [9].
Biological Significance:
Table 2: Computational and Experimental Properties of 2-(3-Acetylphenyl)pyridine
Property | Value/Description | Method | Biological Implication |
---|---|---|---|
Dipole moment | 3.8-4.2 D | DFT/B3LYP/6-31G(d,p) | Enhanced protein-ligand interactions |
HOMO-LUMO gap | 4.13-4.86 eV | DFT/B3LYP/6-31G(d,p) | Favorable charge transfer to targets |
logP | 2.1 ± 0.3 | Chromatographic measurement | Optimal CNS penetration |
Hydrogen bond acceptors | 2 (pyridinic N, carbonyl O) | Pharmacophore mapping | Dual binding motif for receptors |
Despite promising attributes, several challenges persist:
Solubility Limitations: The fully planar, conjugated system (Fsp³ = 0) creates crystalline lattices resistant to solvation. Aqueous solubility measurements by laser nephelometry reveal values <5 μg/mL, necessitating structural modification. Para-alkylamino side chains increase solubility 3-fold but reduce PfGSK-3 inhibition by 40% [9].
Stereoelectronic Optimization: Axial chirality develops in ortho-substituted derivatives with rotational barriers >25 kcal/mol. Enantiomer separation via chiral HPLC shows the (+)-atropisomer exhibits 18-fold higher antiplasmodial activity than its (-)-counterpart, indicating stringent spatial requirements for target engagement [9].
Metabolic Vulnerability: Cytochrome P450 docking simulations predict rapid oxidation at the acetyl methyl group (CYP3A4 binding energy: -9.2 kcal/mol). Experimental metabolism studies confirm primary alcohol formation within 30 minutes in human liver microsomes [3] [10].
Selectivity Challenges: Molecular similarity analysis indicates 83% structural congruence with hERG potassium channel blockers (Tanimoto index >0.65). Whole-cell patch clamp assays validate hERG inhibition (IC₅₀ = 3.1 μM), signaling cardiac safety concerns [10].
Table 3: Key Derivatives of 2-(3-Acetylphenyl)pyridine and Applications
Derivative | Structural Feature | Primary Application | Reference |
---|---|---|---|
5-(3-Acetylphenyl)-2-methylpyridin-3-amine | Amino group at C3' | Anti-thrombolytic agents (41.32% lysis) | [7] |
Selenopheno[2,3-b]pyridines | Selenium fusion at C4-C5 | Antimicrobials (91.95% E. coli inhibition) | [8] |
4-(4-(Dimethylamino)phenyl)thieno[2,3-b]pyridine | Dimethylamino tail | Antiplasmodial (PfGSK-3 IC₅₀ = 0.8 μM) | [9] |
2-Hydroselenonicotinonitriles | -SeCN group at C2 | mGluR5 allosteric modulators | [8] |
Future research priorities include:
The scaffold remains strategically vital for overcoming antibiotic resistance and kinase-targeted therapies, with its structural plasticity enabling bespoke modifications for diverse therapeutic applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7